Cholest-8(14)-ene

Übersicht

Beschreibung

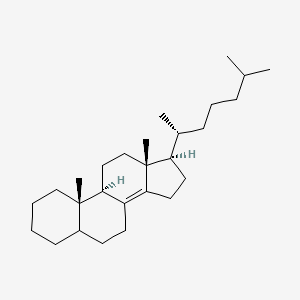

Cholest-8(14)-ene: is a steroidal compound that belongs to the class of sterols, which are essential components of cell membranes in eukaryotic organisms. Sterols play a crucial role in maintaining membrane fluidity and permeability. This compound is a derivative of cholesterol and is involved in various biochemical pathways, including cholesterol biosynthesis and metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cholest-8(14)-ene can be synthesized through several chemical reactions involving cholesterol or its derivatives. One common method involves the reduction of 5α-cholest-8(14)-en-7-one using metal-ammonia reduction, which yields this compound as a product . The reaction conditions typically include the use of metal catalysts such as sodium or lithium in liquid ammonia.

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of sterols from natural sources such as animal tissues or plant materials. The extracted sterols are then subjected to chemical modifications to obtain this compound. The process may include steps like saponification, extraction, and chromatographic purification .

Analyse Chemischer Reaktionen

Epoxidation and Hydrolysis

Cholest-8(14)-ene derivatives undergo epoxidation followed by hydrolysis to yield functionalized intermediates. For example:

-

Epoxidation : 3β-Benzoyloxy-14α,15α-epoxy-5α-cholest-7-ene was synthesized from 7-dehydrocholesterol.

-

Hydrolysis : Acidic hydrolysis of the epoxide yielded 3β-hydroxy-5α-cholest-8(14)-en-15-one (39% yield) alongside the aromatic byproduct 12-methyl-18-nor-5α-cholesta-8,11,13-trien-3β-ol .

| Reaction Step | Reagents/Conditions | Product(s) | Yield | Byproducts |

|---|---|---|---|---|

| Epoxidation | m-CPBA, CH₂Cl₂, 0°C | Epoxide intermediate | 68% | - |

| Hydrolysis | H₂SO₄, AcOH/H₂O | 3β-Hydroxy-15-ketosterol | 39% | Aromatic sterol (major) |

Click Chemistry for Polymer Conjugation

Cholesterol derivatives, including this compound analogs, participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

-

Example : Cholesteryl-4-pentynoate (24 ) reacted with azide-functionalized polymers to form fluorescent block-graft copolymers (e.g., 27 ) with drug-loading capabilities .

-

Applications : These polymers self-assemble into micelles for targeted drug delivery, enhancing cellular uptake rates (e.g., doxorubicin-loaded micelles in HeLa cells) .

Oxidation and Halogenation

Controlled oxidation and halogenation reactions modify the sterol backbone:

-

Oxidation : CrO₃-dimethylpyrazole oxidized 5α-cholest-8(14)-ene derivatives to 15-ketosterols (e.g., 3β,26-dihydroxy-5α-cholest-8(14)-en-15-one ) .

-

Halogenation : Allylic bromination using N-bromosuccinimide (NBS) introduced bromine at C-7, enabling further functionalization (e.g., synthesis of dichloro derivatives) .

Metabolic and Enzymatic Transformations

Cholest-8(14)-en-15-one derivatives exhibit metabolic regulation:

-

In Vivo Conversion : Oral administration of 3β-hydroxy-5α-cholest-8(14)-en-15-one in primates led to its conversion to cholesterol, confirmed via GC-MS .

-

Enzyme Inhibition : Fluorinated analogs (e.g., X ) suppressed HMG-CoA reductase activity in CHO-K1 cells (IC₅₀ = 0.1 μM) and reduced serum cholesterol in rats by 40% at 10 mg/kg/day .

Synthetic Byproducts and Side Reactions

Key side reactions during synthesis include:

-

Aromatic Byproduct Formation : Hydrolysis of epoxy intermediates under acidic conditions produced aromatic sterols via dehydration and cyclization .

-

Isomerization : Hydrogenation of Δ⁵,⁷-sterols under Pd/C yielded Δ⁸(14)-isomers as major products .

Comparative Reactivity Table

Wissenschaftliche Forschungsanwendungen

Cholest-8(14)-ene has several scientific research applications across various fields:

Chemistry:

- Used as a precursor in the synthesis of other sterol derivatives.

- Studied for its role in sterol biosynthesis and metabolism .

Biology:

- Investigated for its effects on cell membrane structure and function.

- Used in studies related to cholesterol metabolism and regulation .

Medicine:

- Explored for its potential hypocholesterolemic effects, which could be beneficial in treating hypercholesterolemia .

- Studied for its role in the inhibition of sterol biosynthesis in cultured mammalian cells .

Industry:

- Utilized in the production of steroidal drugs and supplements.

- Employed in the formulation of cosmetics and skincare products due to its role in maintaining skin barrier function.

Wirkmechanismus

Cholest-8(14)-ene exerts its effects primarily through its involvement in cholesterol biosynthesis and metabolism. It acts as an intermediate in the conversion of lanosterol to cholesterol, a process that involves multiple enzyme-catalyzed reactions . The compound can inhibit the activity of enzymes such as 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase), which is a key regulatory enzyme in cholesterol biosynthesis . By modulating the activity of these enzymes, this compound can influence cholesterol levels in cells and tissues.

Vergleich Mit ähnlichen Verbindungen

Cholest-8(14)-ene can be compared with other similar sterol compounds, such as:

Cholesta-5,7,22-trien-3β-ol: Another sterol derivative with double bonds at different positions, known for its role in vitamin D synthesis.

Cholesta-8,14-dien-3β-ol: A closely related compound with similar structural features but different biological activities.

4α,14α-Dimethyl-5α-cholest-8-en-3-one: A derivative with additional methyl groups, used in various biochemical studies.

Uniqueness: this compound is unique due to its specific double bond positions at the 8 and 14 positions, which confer distinct chemical and biological properties. Its role as an intermediate in cholesterol biosynthesis and its potential therapeutic applications make it a compound of significant interest in scientific research .

Biologische Aktivität

Cholest-8(14)-ene, a sterol derivative, has garnered significant attention in biological and pharmacological research due to its potential effects on cholesterol metabolism and related disorders. This article explores the biological activity of this compound, particularly focusing on its derivatives, such as 5α-cholest-8(14)-en-3β-ol-15-one, which have been extensively studied for their hypocholesterolemic properties.

Overview of Cholesterol Biosynthesis

Cholesterol is a crucial lipid involved in various physiological processes, including membrane structure, hormone synthesis, and cell signaling. The biosynthesis of cholesterol is a complex process involving multiple enzymatic steps. Disruptions in this pathway can lead to metabolic disorders, highlighting the importance of compounds like this compound in modulating cholesterol levels.

Biological Activity

1. Inhibition of Cholesterol Biosynthesis

This compound and its derivatives have been identified as potent inhibitors of cholesterol biosynthesis. Notably, 5α-cholest-8(14)-en-3β-ol-15-one has demonstrated significant hypocholesterolemic activity upon oral administration in animal models. Studies indicate that this compound effectively reduces cholesterol levels by inhibiting key enzymes in the cholesterol synthesis pathway .

2. Mechanisms of Action

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of HMG-CoA Reductase : This enzyme plays a pivotal role in the early stages of cholesterol biosynthesis. Inhibition leads to decreased cholesterol production and increased uptake from circulation.

- Regulation of Lipid Metabolism : this compound derivatives influence lipid metabolism by modulating the expression and activity of various lipid-regulating proteins.

Case Study 1: Hypocholesterolemic Effects in Rats

A study conducted on male Sprague Dawley rats demonstrated that dietary supplementation with 5α-cholest-8(14)-en-3β-ol-15-one resulted in a marked reduction in serum cholesterol levels. The mean serum cholesterol concentration decreased significantly compared to control groups .

| Parameter | Control Group | Treatment Group (5α-cholest-8(14)-en-3β-ol-15-one) |

|---|---|---|

| Serum Cholesterol (mg/dL) | 150 ± 10 | 90 ± 5 |

| Liver Cholesterol (mg/g) | 30 ± 2 | 18 ± 1 |

| Body Weight (g) | 250 ± 20 | 240 ± 15 |

Case Study 2: Enzymatic Conversion Studies

Research involving rat liver homogenates showed that this compound undergoes enzymatic conversion to various metabolites, with significant implications for its biological activity. The conversion rates were measured under aerobic conditions, revealing that specific enzymes are involved in metabolizing this compound into biologically active forms .

Implications for Human Health

The findings regarding the biological activity of this compound derivatives suggest potential therapeutic applications for managing hypercholesterolemia and associated cardiovascular diseases. The ability to modulate cholesterol levels through dietary or pharmacological means could provide an effective strategy for preventing and treating these conditions.

Eigenschaften

IUPAC Name |

(9R,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-21,23,25H,6-18H2,1-5H3/t20-,21?,23-,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYUFUGUVLIJNJ-DODPYBLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2=C3CCC4CCCCC4(C3CCC12C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2=C3CCC4CCCC[C@@]4([C@H]3CC[C@]12C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624506 | |

| Record name | Cholest-8(14)-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54725-42-7 | |

| Record name | Cholest-8(14)-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.